![molecular formula C9H15NOS2 B14346096 2-Oxopropyl piperidine-1-carbodithioate CAS No. 99062-74-5](/img/structure/B14346096.png)
2-Oxopropyl piperidine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxopropyl piperidine-1-carbodithioate is a chemical compound with the molecular formula C₉H₁₅NOS₂ and a molecular weight of 217.35 g/mol . It is also known by other names such as 1-Piperidinecarbodithioic acid, 2-oxopropyl ester . This compound is part of the carbodithioate family, which is known for its diverse applications in various fields including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropyl piperidine-1-carbodithioate typically involves the reaction of piperidine with chloroacetone in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and a temperature range of 25-50°C . The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of chloroacetone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield . The use of automated systems for temperature and pH control is common to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxopropyl piperidine-1-carbodithioate undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or acetonitrile . The reaction conditions vary depending on the desired product but generally involve temperatures ranging from -10°C to 100°C and reaction times from a few minutes to several hours .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbodithioates . These products have significant applications in various fields including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Oxopropyl piperidine-1-carbodithioate involves its interaction with various molecular targets and pathways . The compound is known to inhibit certain enzymes by forming covalent bonds with the active site residues . This inhibition can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Oxopropyl piperidine-1-carbodithioate include other carbodithioates such as morpholinecarbodithioate and piperazinecarbodithioate . These compounds share similar structural features and chemical properties .
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring and a carbodithioate group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
99062-74-5 |
---|---|
Molekularformel |
C9H15NOS2 |
Molekulargewicht |
217.4 g/mol |
IUPAC-Name |
2-oxopropyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C9H15NOS2/c1-8(11)7-13-9(12)10-5-3-2-4-6-10/h2-7H2,1H3 |
InChI-Schlüssel |
PCGTXKYVVDSQFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CSC(=S)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.